![molecular formula C14H10Cl2O2 B2640102 3-[(2,4-Dichlorobenzyl)oxy]benzaldehyde CAS No. 71289-64-0](/img/structure/B2640102.png)

3-[(2,4-Dichlorobenzyl)oxy]benzaldehyde

Übersicht

Beschreibung

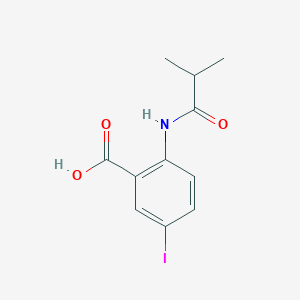

“3-[(2,4-Dichlorobenzyl)oxy]benzaldehyde” is a chemical compound with the molecular formula C14H10Cl2O2 and a molecular weight of 281.14 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of “3-[(2,4-Dichlorobenzyl)oxy]benzaldehyde” consists of a benzaldehyde group (a benzene ring with a formyl group) and a 2,4-dichlorobenzyl group (a benzene ring with two chlorine atoms and a methyl group), connected by an ether linkage .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-[(2,4-Dichlorobenzyl)oxy]benzaldehyde” include a molecular weight of 281.14 . Unfortunately, other specific properties such as melting point, boiling point, and solubility were not found in the available resources.Wissenschaftliche Forschungsanwendungen

Regioselective Protection in Synthetic Chemistry

Regioselective protection of hydroxyl groups in benzaldehydes, including derivatives similar to "3-[(2,4-Dichlorobenzyl)oxy]benzaldehyde," plays a crucial role in synthetic chemistry. For example, the study by Plourde and Spaetzel (2002) demonstrates the successful regioselective protection of the 4-hydroxyl group in 3,4-dihydroxy-benzaldehyde, using various protecting groups like 2,6-dichlorobenzyl. This process is pivotal in facilitating subsequent chemical reactions and forming desired compounds efficiently (Plourde & Spaetzel, 2002).

Role in Catalysis and Industrial Applications

Benzaldehyde derivatives, including those similar to "3-[(2,4-Dichlorobenzyl)oxy]benzaldehyde," find extensive use as intermediates in various industrial processes. Sharma et al. (2012) explore the oxidation of benzyl alcohol to benzaldehyde using a catalytic process, highlighting benzaldehyde's significance in industries such as cosmetics, perfumery, and pharmaceuticals (Sharma, Soni, & Dalai, 2012).

Medical and Pharmacological Research

In the medical field, derivatives of benzaldehyde have been investigated for their potential therapeutic applications. Beddell et al. (1984) designed substituted benzaldehydes to increase the oxygen affinity of human hemoglobin, which can be influential in treating conditions like sickle cell disease. This research underscores the potential of benzaldehyde derivatives in developing new medical treatments (Beddell et al., 1984).

Photocatalysis and Environmental Applications

The use of benzaldehyde derivatives in photocatalysis, especially in reactions converting alcohols to aldehydes, is another area of interest. Lima et al. (2017) study the photocatalytic conversion of benzyl alcohol to benzaldehyde using metal-free catalysts, which is significant for environmentally friendly chemical processes (Lima, Silva, Silva, & Faria, 2017).

Antimicrobial and Enzyme Inhibition

Benzaldehyde derivatives are also studied for their antimicrobial properties. Luo et al. (2012) synthesized oxime derivatives from benzaldehydes, including a compound structurally similar to "3-[(2,4-Dichlorobenzyl)oxy]benzaldehyde," exhibiting significant antibacterial activity and inhibitory effects on enzymes like E. coli FabH (Luo et al., 2012).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-[(2,4-dichlorophenyl)methoxy]benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2O2/c15-12-5-4-11(14(16)7-12)9-18-13-3-1-2-10(6-13)8-17/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXYGWKAALLBFLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCC2=C(C=C(C=C2)Cl)Cl)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10970205 | |

| Record name | 3-[(2,4-Dichlorophenyl)methoxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10970205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(2,4-Dichlorobenzyl)oxy]benzaldehyde | |

CAS RN |

5487-18-3 | |

| Record name | 3-[(2,4-Dichlorophenyl)methoxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10970205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-methyl 2-(6-methyl-2-((4-((3-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2640020.png)

![2-[8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzoic acid](/img/structure/B2640025.png)

![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2640027.png)

![Ethyl 2-(5-chlorothiophene-2-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2640032.png)

![N,N-Dimethyl-4-[4-[(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)methyl]piperidine-1-carbonyl]benzenesulfonamide](/img/structure/B2640034.png)

![5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B2640037.png)

![3-(((3-(4-Chlorobenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)methyl)-4-methoxybenzaldehyde](/img/structure/B2640039.png)

![N-(2-Cyano-3-methylbutan-2-yl)-2-[4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl]acetamide](/img/structure/B2640040.png)

![(S)-2-(4-Chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-5-YL)ethanol](/img/structure/B2640041.png)